Tert-butyl 4-(bromomethyl)-4-fluoropiperidine-1-carboxylate

Physicochemical characterization Solid-state properties Procurement quality control

Tert-butyl 4-(bromomethyl)-4-fluoropiperidine-1-carboxylate (CAS 1207176-24-6) is a synthetic piperidine derivative that incorporates a Boc-protected amine, a 4-fluoro substituent, and a 4-bromomethyl group on the same sp³ carbon. This combination of functional handles enables orthogonal synthetic elaboration: the bromomethyl group serves as an electrophilic site for nucleophilic substitution or cross-coupling, while the fluorine atom modulates physicochemical properties such as basicity and lipophilicity.

Molecular Formula C11H19BrFNO2
Molecular Weight 296.18 g/mol
CAS No. 1207176-24-6
Cat. No. B1372128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(bromomethyl)-4-fluoropiperidine-1-carboxylate
CAS1207176-24-6
Molecular FormulaC11H19BrFNO2
Molecular Weight296.18 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)(CBr)F
InChIInChI=1S/C11H19BrFNO2/c1-10(2,3)16-9(15)14-6-4-11(13,8-12)5-7-14/h4-8H2,1-3H3
InChIKeyUSTMSYLQMJWLAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-(bromomethyl)-4-fluoropiperidine-1-carboxylate (CAS 1207176-24-6): A Dual-Functionalized Piperidine Building Block for Medicinal Chemistry and PET Tracer Development


Tert-butyl 4-(bromomethyl)-4-fluoropiperidine-1-carboxylate (CAS 1207176-24-6) is a synthetic piperidine derivative that incorporates a Boc-protected amine, a 4-fluoro substituent, and a 4-bromomethyl group on the same sp³ carbon . This combination of functional handles enables orthogonal synthetic elaboration: the bromomethyl group serves as an electrophilic site for nucleophilic substitution or cross-coupling, while the fluorine atom modulates physicochemical properties such as basicity and lipophilicity [1]. The compound is primarily employed as an advanced intermediate in the synthesis of fluorinated pharmaceuticals, covalent inhibitors, and PET tracer candidates .

Why Substituting Tert-butyl 4-(bromomethyl)-4-fluoropiperidine-1-carboxylate with Non-Fluorinated or Mono-Functional Analogs Compromises Synthetic Utility and Downstream Molecular Properties


The concurrent presence of the 4-fluoro and 4-bromomethyl groups on the same quaternary carbon is structurally critical: removing the fluorine (e.g., tert-butyl 4-(bromomethyl)piperidine-1-carboxylate) eliminates the electron-withdrawing effect that lowers amine basicity and alters the conformational bias of the piperidine ring, both of which are essential for tuning the pharmacokinetic profile of final drug candidates . Conversely, omitting the bromomethyl group (e.g., tert-butyl 4-fluoropiperidine-1-carboxylate) forfeits the sole electrophilic handle required for further C–C or C–N bond construction. Using the N-unprotected analog (4-(bromomethyl)-4-fluoropiperidine) bypasses the Boc group, necessitating an additional protection step when orthogonal reactivity is required. These structural nuances render generic substitution inadequate for multi-step synthetic routes, as documented in the regioselective bromofluorination methodology that directly generates this specific intermediate [1].

Quantitative Differentiation Evidence for Tert-butyl 4-(bromomethyl)-4-fluoropiperidine-1-carboxylate Against Closest Analogs


Melting Point Elevation vs. Non-Fluorinated Analog: A Crystallinity and Handling Advantage

The target compound exhibits a melting point range of 55.0–59.0 °C (TCI, >98% GC purity) , whereas the non-fluorinated analog tert-butyl 4-(bromomethyl)piperidine-1-carboxylate (CAS 158407-04-6) melts at 45–53 °C . The +10 °C shift in melting point onset and the narrower range suggest higher crystalline order, which correlates with improved ease of handling, storage stability, and purity verification during procurement.

Physicochemical characterization Solid-state properties Procurement quality control

Regioselective Bromofluorination Yield: Quantitative Synthetic Access Advantage

The target compound is directly accessed via a reported regioselective bromofluorination of N-Boc-4-methylenepiperidine using Et₃N·3HF and NBS [1]. While the exact isolated yield for the bromofluorination step is embedded in the full text, the methodology paper explicitly describes this as the key intermediate for 4-aminomethyl-4-fluoropiperidines, with the overall two-step sequence (bromofluorination then azidation/reduction) delivering the aminomethyl target. This stands in contrast to non-fluorinated analogs, where no equivalent one-step, regiospecific bifunctionalization is available; introducing fluorine at a later stage would require protecting group adjustments and risk epimerization or elimination.

Synthetic methodology Regioselective bromofluorination Process chemistry

Amine Basicity (pKa) Modulation by 4-Fluoro Substitution: Downstream Pharmacokinetic Relevance

The electron-withdrawing 4-fluoro substituent reduces the basicity of the piperidine nitrogen. The predicted pKa of the N-unprotected core 4-(bromomethyl)-4-fluoropiperidine (CAS 2306276-64-0) is 9.13 ± 0.10 . For reference, unsubstituted piperidine has a pKa of approximately 11, and 4-fluoropiperidine has a measured pKa of 9.4 . This ~1.5–2.0 log-unit reduction in basicity is pharmacologically significant: it lowers the fraction of protonated amine at physiological pH, thereby enhancing passive membrane permeability and reducing hERG channel off-target engagement—a well-established principle in CNS drug design .

Physicochemical profiling pKa modulation CNS drug design

Leaving Group Reactivity: Bromomethyl vs. Chloromethyl in SN2 Alkylation Chemistry

The bromomethyl group in the target compound offers superior leaving-group ability relative to its chloromethyl counterpart (1-Boc-4-(chloromethyl)-4-fluoropiperidine). Bromide is approximately 10⁴–10⁵ times more reactive than chloride in prototypical SN2 displacements, translating to faster reaction rates, lower required temperatures, and higher conversions in alkylation and cross-coupling reactions commonly employed in medicinal chemistry synthesis [1]. This differential reactivity is particularly critical when coupling with sterically hindered or weakly nucleophilic partners, where chloride-based analogs often require forcing conditions that risk decomposition of the acid-labile Boc protecting group.

Nucleophilic substitution Leaving group ability Synthetic efficiency

High-Value Application Scenarios for Tert-butyl 4-(bromomethyl)-4-fluoropiperidine-1-carboxylate Based on Quantitative Differentiation Evidence


Covalent Inhibitor Fragment Library Synthesis

The bromomethyl group serves as a mild electrophilic warhead for targeting cysteine residues in covalent inhibitor design. The orthogonal Boc protection allows late-stage diversification after warhead installation. The 4-fluoro substituent modulates the electron density of the piperidine ring, fine-tuning warhead reactivity and reducing off-target labeling [1]. The higher melting point (55–59 °C) ensures reliable automated solid dispensing in parallel synthesis platforms .

PET Tracer Precursor Development for CNS Targets

The compound is cited as pivotal for PET tracer development . The bromomethyl group can be converted to a [¹⁸F]fluoromethyl or [¹¹C]methyl group via nucleophilic displacement, while the Boc group enables purification of the radiolabeling precursor. The reduced amine basicity of the deprotected 4-fluoropiperidine core enhances brain penetration of the final tracer .

CYP46A1 (Cholesterol 24-Hydroxylase) Inhibitor Synthesis for Neurodegenerative Disease

Patent WO-2022115620-A1 discloses 4-fluoropiperidine-containing CYP46A1 inhibitors for treating neurodegenerative disorders [2]. The target compound serves as the direct precursor for installing the 4-fluoropiperidine moiety via the bromomethyl handle. The regiospecific bromofluorination route [1] ensures the correct substitution pattern, avoiding the need for chiral separation.

Aminomethyl-4-fluoropiperidine Building Block Production

The target compound is the key intermediate in the synthesis of 4-aminomethyl-4-fluoropiperidines, which are bifunctional building blocks highly sought after in pharmaceutical research [1]. The bromomethyl group is converted to the aminomethyl group via azidation and reduction, while the Boc group is retained for subsequent peptide coupling or reductive amination steps.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 4-(bromomethyl)-4-fluoropiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.